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Core Science & Biosynthesis

Foundational

Technical Monograph: Sodium (R)-2-Hydroxybutanoate as a Prodromal Biomarker for Insulin Resistance

This guide is structured as a high-level technical monograph designed for researchers and drug development professionals. It prioritizes mechanistic depth, analytical rigor, and clinical utility.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for researchers and drug development professionals. It prioritizes mechanistic depth, analytical rigor, and clinical utility.

Executive Summary

Sodium (R)-2-hydroxybutanoate (also known as


-hydroxybutyrate , 

-HB
, or 2-HB ) has emerged as a high-value predictive biomarker for the early detection of Insulin Resistance (IR) and Impaired Glucose Tolerance (IGT). Unlike traditional glycemic markers (HbA1c, Fasting Plasma Glucose) which reflect established dysglycemia,

-HB serves as a prodromal signal of metabolic stress.

Its elevation in plasma is mechanically linked to hepatic oxidative stress and the saturation of the glutathione (GSH) detoxification pathway. This guide details the biochemical causality, clinical reference ranges, and a validated LC-MS/MS protocol for its quantification in clinical research.

Stereochemical Note: The physiological production of 2-hydroxybutyrate via Lactate Dehydrogenase (LDH) typically yields the (S)-enantiomer (L-


-hydroxybutyrate). However, the term is often used generically in metabolomics. The (R)-enantiomer  is frequently utilized as a chiral internal standard or in specific synthetic applications to differentiate background biological signals. This guide addresses the biomarker entity (

-HB) comprehensively.

Mechanistic Foundation: The Glutathione-Oxidation Axis

The elevation of


-HB is not a direct product of glucose metabolism but a byproduct of hepatic glutathione stress  and amino acid catabolism .
The Pathway
  • Amino Acid Catabolism: Methionine and Threonine are catabolized into

    
    -Ketobutyrate (
    
    
    
    -KB)
    .[1]
  • Glutathione Demand: Under conditions of lipid-induced oxidative stress (common in pre-diabetes), the liver upregulates glutathione synthesis. The transsulfuration pathway diverts homocysteine to cystathionine and then cysteine (for GSH), releasing more

    
    -KB.
    
  • Metabolic Divergence:

    • Healthy State:

      
      -KB is converted to Propionyl-CoA by the mitochondrial Branched-Chain 
      
      
      
      -Ketoacid Dehydrogenase (BCKDH) complex and enters the Krebs cycle.
    • Insulin Resistant State:[1][2][3] Increased fatty acid oxidation elevates the mitochondrial NADH/NAD+ ratio . This high reducing potential inhibits BCKDH. Consequently,

      
      -KB is shunted out of the mitochondria and reduced to 
      
      
      
      -Hydroxybutyrate (
      
      
      -HB)
      by cytoplasmic Lactate Dehydrogenase (LDH).
Pathway Visualization

The following diagram illustrates the diversion of


-ketobutyrate toward 

-hydroxybutyrate under oxidative stress.

G Methionine L-Methionine / L-Threonine Cystathionine Cystathionine Methionine->Cystathionine AlphaKB α-Ketobutyrate (α-KB) Methionine->AlphaKB Catabolism Cysteine Cysteine (For Glutathione Synthesis) Cystathionine->Cysteine Cystathionine->AlphaKB Byproduct PropionylCoA Propionyl-CoA (TCA Cycle Entry) AlphaKB->PropionylCoA BCKDH Complex (Inhibited by NADH) AlphaHB Sodium (R)-2-Hydroxybutanoate (α-HB) AlphaKB->AlphaHB LDH / HBDH (Driven by Stress) NADH High NADH/NAD+ (Lipid Oxidation) NADH->AlphaKB Inhibits BCKDH NADH->AlphaHB Promotes Reduction

Figure 1: The metabolic shunt of


-ketobutyrate to 

-hydroxybutyrate driven by oxidative stress and glutathione demand.

Clinical Utility & Reference Data


-HB is validated as an independent predictor of insulin sensitivity, often outperforming Fasting Plasma Glucose (FPG) in early-stage risk stratification.
Quantitative Reference Ranges

Data synthesized from key metabolomic studies (e.g., RISC study, Gall et al.):

Cohort StatusPlasma

-HB Concentration (

g/mL)
Interpretation
Insulin Sensitive (IS) 1.8 – 3.2 Normal metabolic clearance.
Insulin Resistant (IR) > 5.0 Diagnostic Cut-off. Indicates glutathione saturation.
Type 2 Diabetes (T2D) 6.0 – 12.0+ Overt metabolic dysregulation.
Fold Change (IR vs IS) 1.6x – 2.5x Significant discriminatory power.
Diagnostic Performance
  • Sensitivity/Specificity: An

    
    -HB cutoff of 5 
    
    
    
    g/mL separates IR from IS subjects with ~76% accuracy.[2][4][5][6]
  • Combinatorial Power: When combined with Linoleoyl-GPC (L-GPC) and Oleic Acid , the predictive accuracy for developing T2D within 5 years increases significantly.

Analytical Protocol: LC-MS/MS Quantification

To ensure reproducibility and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the required standard. This protocol avoids the derivatization steps required by GC-MS, reducing variability.

Reagents & Standards
  • Analyte: Sodium (R)-2-hydroxybutanoate (Sigma-Aldrich or equivalent).

  • Internal Standard (IS): Sodium (R)-2-hydroxybutanoate-d3 (Deuterated).

  • Matrix: Human Plasma (EDTA).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow
  • Thawing: Thaw plasma samples on ice.

  • Extraction: Aliquot 50

    
    L  of plasma into a 96-well plate.
    
  • IS Addition: Add 10

    
    L  of Internal Standard solution (5 
    
    
    
    g/mL in 50:50 MeOH:H2O).
  • Protein Precipitation: Add 200

    
    L  of ice-cold Methanol/Acetonitrile (1:1 v/v).
    
  • Agitation: Vortex vigorously for 2 minutes.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L  of supernatant to a clean plate.
    
  • Dilution: Dilute 1:1 with Water (to match initial mobile phase conditions).

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7

    
    m).
    
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • MRM Transitions:

    • Analyte (2-HB): m/z 103.0

      
       57.0 (Quantifier), 103.0 
      
      
      
      75.0 (Qualifier).
    • IS (2-HB-d3): m/z 106.0

      
       59.0.
      
Analytical Workflow Diagram

Workflow Sub1 Plasma Sample (50 µL) Step1 Add Internal Standard (2-HB-d3) Sub1->Step1 Step2 Protein Precipitation (MeOH:ACN 1:1) Step1->Step2 Step3 Centrifuge (4000g, 10 min) Step2->Step3 Step4 LC-MS/MS Analysis (ESI Negative Mode) Step3->Step4 Data Quantification (MRM 103->57) Step4->Data

Figure 2: Step-by-step LC-MS/MS workflow for high-throughput quantification of


-HB.

Validation & Quality Control (Self-Validating System)

To maintain Trustworthiness and Scientific Integrity , the assay must include the following controls in every run:

  • Chiral Specificity Check: Although the protocol above quantifies total 2-HB, a subset of samples should be run on a Chiral Column (e.g., Chiralpak) to verify the ratio of (S)-2-HB (physiological) vs (R)-2-HB (if used as spike) to ensure no racemization occurs during extraction.

  • Matrix Effect Quantification: Post-column infusion of the Internal Standard must be performed to characterize ion suppression zones in the chromatogram.

  • Carryover Check: Inject a blank solvent sample immediately after the highest standard (ULOQ) to ensure <20% of the LLOQ signal.

References

  • Gall, W. E., et al. (2010). "

    
    -hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population."[4][5][6][9] PLoS ONE, 5(5), e10883.[6][9] 
    
  • Ferrannini, E., et al. (2013). "Early Metabolic Markers of the Development of Dysglycemia and Type 2 Diabetes and Their Physiological Significance." Diabetes, 62(5), 1730–1737.

  • Cobb, J., et al. (2013). "A novel fasting blood test for insulin resistance and prediabetes." Journal of Diabetes Science and Technology, 7(1), 100-110.

  • Human Metabolome Database (HMDB). "Metabocard for Alpha-hydroxybutyric acid (HMDB0000008)."

Sources

Exploratory

Metabolic Signatures of Insulin Resistance: Quantifying and Interpreting (R)-2-Hydroxybutyrate in Type 2 Diabetes Models

Executive Summary (R)-2-Hydroxybutyrate (2-HB), also known as -hydroxybutyrate, has emerged as a critical early biomarker for insulin resistance (IR) and impaired glucose tolerance (IGT), often preceding overt hyperglyce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Hydroxybutyrate (2-HB), also known as


-hydroxybutyrate, has emerged as a critical early biomarker for insulin resistance (IR) and impaired glucose tolerance (IGT), often preceding overt hyperglycemia by years. Unlike traditional glycemic indicators (HbA1c, fasting glucose), 2-HB reflects the metabolic stress  of the pre-diabetic state—specifically the intersection of mitochondrial reductive stress (high NADH/NAD+ ratio) and oxidative stress (glutathione demand).

This guide provides a technical framework for researchers to quantify 2-HB in pre-clinical T2D models (db/db mice, ZDF rats) and interpret these levels as a readout of hepatic glutathione flux and mitochondrial dysfunction.

Part 1: The Mechanistic Architecture

To interpret 2-HB levels, one must understand its origin. It is not a ketone body (like


-hydroxybutyrate) but an organic acid derived from the catabolism of Threonine and Methionine, and the synthesis of Glutathione (GSH).
The Glutathione-2HB Axis

Under normal conditions,


-ketobutyrate (

-KB) is converted to propionyl-CoA and enters the TCA cycle. However, in T2D models, two factors divert

-KB toward 2-HB:
  • Oxidative Stress: Increased demand for Glutathione (GSH) upregulates the transsulfuration pathway, pumping Cystathionine into Cysteine and releasing excess

    
    -KB.
    
  • Reductive Stress: A high cytosolic NADH/NAD+ ratio (common in lipid overload) inhibits the dehydrogenase complex and favors the reduction of

    
    -KB to 2-HB by Lactate Dehydrogenase (LDH).
    
Visualization: The "Cystathionine Shunt"

The following diagram illustrates the metabolic pressure valve that results in 2-HB accumulation.

G Met Methionine Sam SAM / SAH Met->Sam Hcy Homocysteine Sam->Hcy Cys Cystathionine Hcy->Cys CBS (Transsulfuration) Cysteine Cysteine Cys->Cysteine CGL aKB Alpha-Ketobutyrate (α-KB) Cys->aKB Byproduct GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH Oxidative Stress Demand Thr Threonine Thr->aKB Threonine Dehydratase PropCoA Propionyl-CoA (TCA Cycle Entry) aKB->PropCoA Normal Metabolism (BCKDH) HB (R)-2-Hydroxybutyrate (Biomarker) aKB->HB LDH / HBDH (High NADH/NAD+)

Figure 1: The metabolic origin of 2-HB.[1][2] Oxidative stress drives Cysteine synthesis, increasing


-KB load. Concurrently, mitochondrial stress (high NADH) diverts 

-KB to 2-HB.

Part 2: Pre-Clinical Model Landscape

Endogenous 2-HB levels vary significantly across models depending on the stage of disease progression (e.g., compensation vs.


-cell failure).
Comparative Biomarker Profiles

The table below synthesizes expected trends in common T2D models relative to lean controls.

ModelGenotype/Induction2-HB TrendPhysiological Context
db/db Mouse Lepr -/- (Leptin Receptor)Elevated (2-4x) Severe insulin resistance; high hepatic lipid oxidation drives NADH, favoring 2-HB production.
ZDF Rat Lepr fa/faElevated Mirrors human metabolic syndrome; 2-HB correlates with transition from pre-diabetes to overt hyperglycemia.
DIO Mouse C57BL/6J + High Fat DietModerately Elevated Represents early-stage IR. 2-HB elevation often precedes fasting glucose elevation.
STZ-Induced Streptozotocin (Beta-cell toxin)Variable If insulin is completely absent (Type 1-like), 2-HB may rise due to massive catabolism, but lacks the "insulin resistance" driver of GSH stress.

Key Insight for Drug Development: In db/db mice, a therapeutic agent that improves insulin sensitivity (e.g., PPAR


 agonist) should reduce plasma 2-HB levels before significant changes in HbA1c are observed. This makes 2-HB an ideal pharmacodynamic (PD) marker for early efficacy.

Part 3: Analytical Protocol (LC-MS/MS)

Quantifying 2-HB requires distinguishing it from its structural isomer, 3-hydroxybutyrate (the ketone body


-HB), which is present at concentrations 10-100x higher. Chromatographic separation is non-negotiable. 
Workflow: Targeted Metabolomics

This protocol uses a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Workflow Sample Plasma/Serum (50 µL) Crash Protein Precipitation (MeOH w/ Internal Std) Sample->Crash Add 400µL Cold MeOH Centrifuge Centrifuge (10,000g, 10 min, 4°C) Crash->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant LC LC Separation (Reverse Phase C18) Supernatant->LC Inject 5µL MS MS/MS Detection (MRM Mode) LC->MS Isomer Separation Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Analytical workflow for 2-HB quantification ensuring separation from ketone bodies.

Detailed Protocol Steps
1. Sample Preparation
  • Matrix: Plasma (EDTA) or Serum.[1] Avoid hemolysis (releases intracellular LDH).

  • Extraction:

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 200 µL of ice-cold Methanol containing Internal Standard (IS).

      • Recommended IS:

        
        -2-Hydroxybutyrate or 
        
        
        
        -2-Hydroxybutyrate.
    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to ensure protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to an LC vial.

2. Chromatographic Separation (LC)[3]
  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Note: T3 columns retain polar organic acids better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 0% B (Isocratic hold to elute salts).

    • 1-6 min: 0%

      
       30% B (Shallow gradient is critical to separate 2-HB from 3-HB).
      
    • 6-8 min: 95% B (Wash).

    • 8-10 min: 0% B (Re-equilibration).

3. Mass Spectrometry (MS/MS)[3][4][5][6]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transitions (Precursor

    
     Product): 
    
    • 2-HB: m/z 103.0

      
       57.0 (Quantifier), 103.0 
      
      
      
      75.0 (Qualifier).
    • 3-HB (Ketone): m/z 103.0

      
       59.0. Note: While masses are identical, retention times must differ by >0.5 min.
      
  • Validation Criteria: Linearity

    
     over range 0.5 – 50 µg/mL.
    

Part 4: Translational Relevance

In human clinical trials, 2-HB is a Tier 1 biomarker. Gall et al. (2010) established that plasma 2-HB levels > 5 µg/mL (approx. 48 µM) effectively segregate insulin-resistant individuals from insulin-sensitive ones, independent of fasting glucose.

Bridging Mouse to Human:

  • Human: 2-HB elevation is chronic and stable in pre-diabetes.

  • Mouse: 2-HB fluctuates with feeding cycles. Always sample mice in the fasted state (4-6 hours) to minimize dietary methionine noise and maximize the signal from endogenous hepatic glutathione turnover.

Interpretation Guide
  • High 2-HB + Normal Glucose: Indicates "hidden" insulin resistance (compensated state).

  • High 2-HB + High Ketones (3-HB): Indicates mixed metabolic derangement (likely advanced T2D with catabolism).

  • Decreasing 2-HB (Post-Treatment): Indicates restoration of hepatic redox balance and improved insulin sensitivity, even if weight loss is minimal.

References

  • Gall, W. E., et al. (2010).

    
    -Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population.[5][7][8][9][10] PLOS ONE.
    [Link][5]
    
  • Li, X., et al. (2009). A metabolomic comparison of urinary changes in type 2 diabetes in mouse, rat, and human. Physiological Genomics. [Link]

  • Cobb, J., et al. (2013). A novel fasting blood test for insulin resistance and prediabetes. Journal of Diabetes Science and Technology. [Link]

  • Perng, W., et al. (2017). Metabolomic profiles of insulin resistance and beta-cell dysfunction in non-diabetic adults. Scientific Reports. [Link]

Sources

Foundational

Chemical properties and stability of Sodium (R)-2-hydroxybutanoate CAS 5094-24-6

The following technical guide provides an in-depth analysis of Sodium (R)-2-hydroxybutanoate, tailored for researchers and drug development professionals. CAS: 5094-24-6 (General/Racemic) | Stereospecific Focus: (R)-Enan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Sodium (R)-2-hydroxybutanoate, tailored for researchers and drug development professionals.

CAS: 5094-24-6 (General/Racemic) | Stereospecific Focus: (R)-Enantiomer

Executive Summary & Chemical Identity

Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-


-hydroxybutyrate) is the sodium salt of the (R)-enantiomer of 2-hydroxybutyric acid. While the generic CAS 5094-24-6 is frequently assigned to the racemic (DL) salt in commercial catalogs, high-precision research—particularly in metabolic profiling and chiral drug synthesis—requires strict distinction between the (R) and (S) enantiomers.

Biologically, 2-hydroxybutyrate (2-HB) is a critical metabolite linked to the transsulfuration pathway and glutathione synthesis. While the (S)-enantiomer (L-2-hydroxybutyrate) is the predominant mammal metabolite associated with insulin resistance and oxidative stress (produced via L-Lactate Dehydrogenase), the (R)-enantiomer is of significant interest as a chiral building block, a metabolic tracer, and a product of specific bacterial dehydrogenases (e.g., D-LDH).

Chemical Structure & Constants
PropertyData
IUPAC Name Sodium (2R)-2-hydroxybutanoate
Molecular Formula

Molecular Weight 126.09 g/mol
Appearance White to off-white crystalline powder
Chirality (R)-Configuration (D-isomer in older nomenclature)
Hygroscopicity High (Deliquescent)
Solubility Water (>100 mg/mL), Ethanol (~5 mg/mL), Insoluble in non-polar solvents

Physicochemical Properties & Stability Profile[1][3][5][6]

Solid-State Stability & Hygroscopicity

Sodium (R)-2-hydroxybutanoate exhibits significant hygroscopicity . In its anhydrous form, the salt acts as a desiccant, rapidly absorbing atmospheric moisture to form hydrates or a deliquescent mass. This phase transition compromises chemical stability by facilitating hydrolysis or microbial growth.

  • Critical Handling Protocol: Material must be stored under an inert atmosphere (Argon or Nitrogen) in desiccators.

  • Thermal Properties: The melting point is typically cited around 133–135 °C (for the racemate). Pure enantiomers often exhibit sharper melting endotherms. Decomposition occurs >300 °C, involving decarboxylation.

Solution Stability & pH Sensitivity

In aqueous solution, the stability of the 2-hydroxybutanoate anion is pH-dependent.

  • Neutral/Basic pH (pH 7-10): The salt is chemically stable. The carboxylate anion resists nucleophilic attack.

  • Acidic pH (pH < 4): Protonation yields the free acid, (R)-2-hydroxybutyric acid. Alpha-hydroxy acids are prone to intermolecular esterification (forming linear oligomers) or intramolecular lactonization (forming cyclic diesters/lactides) upon concentration or heating, although less readily than gamma-hydroxy acids.

Oxidative Sensitivity

The


-hydroxyl group is susceptible to oxidation, converting the molecule back to 2-ketobutyrate  (alpha-ketobutyrate). This reaction is catalyzed by oxidants or specific dehydrogenases. Avoid strong oxidizing agents in formulation.

Synthesis & Production Methodologies

For research applications requiring high enantiomeric excess (ee > 99%), enzymatic synthesis is superior to chemical saponification of racemic esters.

Biocatalytic Synthesis Protocol (Recommended)

This method utilizes D-Lactate Dehydrogenase (D-LDH) or D-2-Hydroxyisocaproate Dehydrogenase (D-HicDH) to stereoselectively reduce 2-ketobutyrate to (R)-2-hydroxybutyrate.

Workflow:

  • Substrate: Sodium 2-ketobutyrate.

  • Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

  • Enzyme: Recombinant D-LDH (e.g., from Lactobacillus species or engineered E. coli).

  • Reaction Conditions: pH 7.0 (Phosphate buffer), 30°C.

  • Purification: Anion exchange chromatography followed by crystallization.

Chemical Synthesis (Racemic Resolution)

Alternatively, bromination of butyric acid followed by hydrolysis yields racemic 2-hydroxybutyric acid. Resolution requires diastereomeric salt formation with chiral amines (e.g., quinine or phenylethylamine), a labor-intensive process with lower yield.

Visualization: Enzymatic Synthesis Pathway

The following diagram illustrates the stereoselective reduction pathway.

SynthesisPathway KB 2-Ketobutyrate (Substrate) Enzyme D-Lactate Dehydrogenase (D-LDH) KB->Enzyme Reduction NADH NADH + H+ NADH->Enzyme NAD NAD+ Enzyme->NAD RHB Sodium (R)-2-Hydroxybutanoate (Product) Enzyme->RHB Stereoselective Transfer

Caption: Stereoselective enzymatic reduction of 2-ketobutyrate to (R)-2-hydroxybutanoate using NADH-dependent D-LDH.

Analytical Protocols

Chiral HPLC Method

To verify the enantiomeric purity (ee) of Sodium (R)-2-hydroxybutanoate, a direct chiral chromatographic method is required.

Protocol:

  • Column: Chiralpak QD-AX (or equivalent anion-exchange chiral column) or Sumichiral OA-5000.

  • Mobile Phase: Methanol/Acetonitrile (50:50 v/v) containing 10-50 mM Formic Acid or Ammonium Acetate.

  • Detection: UV at 210-220 nm (carboxylate absorption) or Refractive Index (RI).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Expected Elution: The (R) and (S) enantiomers will exhibit distinct retention times. Standards of both enantiomers should be injected to establish the elution order for the specific column used.

Quality Control Parameters
TestSpecificationMethod
Appearance White crystalline powderVisual
Identification Matches Reference SpectrumH-NMR / IR
Assay (Titration) 98.0% - 102.0%Non-aqueous titration with HClO4
Enantiomeric Excess ≥ 99.0% (R-isomer)Chiral HPLC
Water Content ≤ 2.0% (if anhydrous)Karl Fischer
Sodium Content 17.5% - 18.5%ICP-OES or Flame Photometry

Biological Context & Applications

While (S)-2-hydroxybutyrate is the primary biomarker for insulin resistance (arising from oxidative stress-induced glutathione demand), Sodium (R)-2-hydroxybutanoate serves distinct roles:

  • Chiral Standard: Essential for validating analytical methods that distinguish between metabolic enantiomers.

  • Polymer Chemistry: Precursor for poly(2-hydroxybutyrate) (P2HB), a biodegradable polyester.

  • Metabolic Tracer: Used in isotope-labeled flux studies to differentiate D- vs L- metabolic pathways in microbiota.

Stability Testing Workflow

The following workflow ensures the integrity of the compound during storage and experimental use.

StabilityWorkflow cluster_Tests Forced Degradation / Stress Testing Start Sample Receipt (Anhydrous Salt) Storage Storage Condition: -20°C, Inert Gas, Desiccated Start->Storage Acid Acid Hydrolysis (0.1N HCl, 60°C) Storage->Acid Oxidation Oxidation (3% H2O2) Storage->Oxidation Humidity Humidity Stress (75% RH, 25°C) Storage->Humidity Analysis Analysis: Chiral HPLC + H-NMR Acid->Analysis Oxidation->Analysis Humidity->Analysis Result Pass Criteria: >99% Purity, No Lactonization Analysis->Result

Caption: Recommended stability testing workflow to assess hydrolytic, oxidative, and hygroscopic stability.

References

  • ChemicalBook. Sodium 2-Hydroxybutyrate Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH) PubChem. 2-Hydroxybutyric Acid Compound Summary. Retrieved from

  • Santa Cruz Biotechnology. Sodium 2-hydroxybutyrate Product Information. Retrieved from

  • Selleck Chemicals. Sodium 2-hydroxybutanoate Datasheet. Retrieved from

  • Gall, W. E., et al. (2010). alpha-Hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS ONE. Retrieved from

  • Matsumoto, K., et al. (2018).Biosynthesis of block copolyesters containing (R)-2-hydroxybutyrate by engineered Ralstonia eutropha. Applied Microbiology and Biotechnology.

Protocols & Analytical Methods

Method

Strategic Development and Validation of a Chiral HPLC Method for the Enantioselective Analysis of Sodium (R)-2-hydroxybutanoate

An Application Note for Drug Development Professionals Abstract The stereospecific quantification of chiral molecules is a critical task in pharmaceutical development, as enantiomers can exhibit significantly different p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The stereospecific quantification of chiral molecules is a critical task in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Sodium (R)-2-hydroxybutanoate. We delve into the causal reasoning behind critical methodological choices, from chiral stationary phase selection to detection strategies, providing two distinct protocols to accommodate varying laboratory capabilities: a universal method using Refractive Index (RI) detection and a high-sensitivity method employing UV detection following pre-column derivatization. All protocols are designed for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge of Sodium (R)-2-hydroxybutanoate

Sodium (R)-2-hydroxybutanoate, an endogenous metabolite, is the sodium salt of a chiral alpha-hydroxy acid.[1][2] Its enantiomeric counterpart, the (S)-form, may be present as a process-related impurity or a metabolite, necessitating a stereospecific analytical method to ensure the quality, safety, and efficacy of any related drug substance.

The primary analytical hurdles for this compound are twofold:

  • Chirality: The molecule possesses a single chiral center, requiring a chiral separation technique to resolve the (R)- and (S)-enantiomers.

  • Lack of a Strong Chromophore: The aliphatic carboxylic acid structure does not absorb light strongly in the conventional UV range (220-400 nm), making direct UV detection challenging and often insensitive.[3]

This guide provides a systematic approach to overcome these challenges, grounded in the principles of chromatographic science.

Foundational Strategy: Method Development Rationale

A successful HPLC method is not a matter of chance but of deliberate, logical choices. The development process begins with understanding the analyte and defining the analytical goals.

The Imperative of Chiral Separation

Directly resolving enantiomers is most efficiently achieved by creating a transient diastereomeric interaction with a Chiral Stationary Phase (CSP).[4] The selection of a CSP is the most critical factor in a chiral separation. For a polar, ionizable molecule like 2-hydroxybutanoate, several classes of CSPs are viable candidates:

  • Macrocyclic Antibiotic CSPs (e.g., Vancomycin, Teicoplanin): These phases are exceptionally versatile, operating in reversed-phase, polar organic, and normal-phase modes.[5] They offer a complex array of interaction sites (ionic, hydrogen bonding, dipole-dipole) and are highly effective for separating polar molecules, including amino and hydroxy acids.[5][6]

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are broadly applicable and often the first choice for chiral screening due to their excellent enantiorecognition capabilities for a wide range of compounds.[7]

  • Ligand Exchange CSPs: These columns utilize a chiral ligand coated on the stationary phase and copper ions in the mobile phase to form transient diastereomeric complexes with the analyte, a technique particularly suited for amino and hydroxy acids.[5]

For this application, a macrocyclic antibiotic CSP (specifically, a vancomycin-based column) is selected as the primary recommendation due to its proven success with polar, ionizable analytes and its operational flexibility.

Selecting a Detection Strategy

The absence of a chromophore necessitates a considered approach to detection.

  • Option A: Refractive Index (RI) Detection: An RI detector is a universal detector that responds to any analyte that has a refractive index different from the mobile phase.[8][9] Its primary advantage is its universality, requiring no derivatization. However, it suffers from lower sensitivity compared to UV detection and is incompatible with gradient elution, as any change in mobile phase composition will cause a significant baseline drift.[10] This makes it suitable for quality control of bulk materials where concentrations are high.

  • Option B: UV/Fluorescence Detection via Derivatization: To achieve high sensitivity for trace-level analysis (e.g., impurity testing or pharmacokinetic studies), a derivatization strategy is employed.[11] This involves reacting the analyte's hydroxyl or carboxyl group with a reagent to attach a UV-absorbing (chromophore) or fluorescent (fluorophore) tag.[12][13] While this adds a sample preparation step, it can increase sensitivity by several orders of magnitude. A common approach for hydroxy acids is derivatization with reagents like 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) to yield a highly fluorescent product.[14]

The following sections will detail protocols for both RI and UV-derivatization methods.

Workflow for HPLC Method Development & Validation

The overall process follows a logical progression from initial development through to full validation.

Caption: Workflow from method development to validation.

Protocol 1: Chiral Analysis with Refractive Index (RI) Detection

This protocol is designed for simplicity and is suitable for assay and purity determinations where analyte concentrations are relatively high (>0.1 mg/mL).

Reagents and Materials
  • Sodium (R)-2-hydroxybutanoate Reference Standard

  • Sodium (S)-2-hydroxybutanoate (or racemic DL-2-hydroxybutanoate)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (ACS Grade or higher)

  • Acetic Acid (Glacial, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Isocratic HPLC with RI Detector
Column Astec® CHIROBIOTIC® V2 (or equivalent vancomycin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / 10 mM Ammonium Acetate in Water, pH 5.0 (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detector Refractive Index (RI) Detector, 35°C
Injection Volume 20 µL
Run Time 20 minutes

Causality Note: The mobile phase is mildly acidic to ensure the carboxyl group is primarily in its protonated state, which enhances interaction with the CSP. Methanol is chosen as the organic modifier to facilitate hydrogen bonding interactions. The RI detector temperature is set higher than the column to minimize baseline noise.[15]

Standard and Sample Preparation
  • Mobile Phase Preparation: Dissolve ammonium acetate in water to make a 10 mM solution. Adjust pH to 5.0 with acetic acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing with methanol as per the specified ratio.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of both Sodium (R)-2-hydroxybutanoate and Sodium (S)-2-hydroxybutanoate in the mobile phase.

  • Standard Solution: Accurately weigh and prepare a solution of Sodium (R)-2-hydroxybutanoate at the target concentration (e.g., 1.0 mg/mL) in the mobile phase.

  • Sample Solution: Prepare the sample to have a final concentration within the validated range of the method, using the mobile phase as the diluent.

Protocol 2: High-Sensitivity Chiral Analysis with UV Detection via Derivatization

This protocol is ideal for determining trace-level enantiomeric impurities or for bioanalytical applications.

Reagents and Materials
  • All reagents from Protocol 1.

  • Derivatizing Reagent: 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl).

  • Borate Buffer (0.1 M, pH 9.0).

  • Acetone (HPLC Grade).

Derivatization Procedure (Pre-column)
  • To 100 µL of sample/standard solution (prepared in water), add 100 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 200 µL of the derivatizing reagent solution (e.g., 1 mg/mL NBD-COCl in acetone).

  • Vortex the mixture and heat at 60°C for 20 minutes in a sealed vial.[14]

  • After cooling to room temperature, the sample is ready for injection.

Causality Note: The reaction is performed under basic conditions (pH 9.0) to deprotonate the hydroxyl group of the analyte, facilitating its nucleophilic attack on the NBD-COCl reagent to form a stable, fluorescent ester.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Gradient HPLC with UV/Vis or Fluorescence Detector
Column Astec® CHIROBIOTIC® V2 (or equivalent vancomycin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 470 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm)
Injection Volume 10 µL
Run Time 25 minutes
Influence of Parameters on Chiral Separation

Understanding how different parameters affect the chromatogram is key to effective method development and troubleshooting.

G MP Mobile Phase Composition Res Resolution (Rs) MP->Res Modulates Selectivity Ret Retention Time (tR) MP->Ret pH Mobile Phase pH pH->Res Affects Ionization pH->Ret Shape Peak Shape (Tailing Factor) pH->Shape Temp Column Temperature Temp->Res Temp->Ret Inverse Effect Flow Flow Rate Flow->Res Can Decrease Flow->Ret Inverse Effect CSP Chiral Stationary Phase (CSP) CSP->Res Primary Driver

Caption: Key parameter relationships in chiral HPLC.

Method Validation Protocol (ICH Q2 R1)

A method is only useful if it is proven to be reliable. The following protocol outlines the validation steps required under ICH Q2(R1) guidelines.[16][17][18]

System Suitability

Before each validation run, inject the System Suitability Solution (SSS) five times. The results must meet the pre-defined criteria.

ParameterAcceptance Criteria
Resolution (Rs) Rs between (R)- and (S)-peaks ≥ 2.0
Tailing Factor (T) T ≤ 2.0 for the (R)-peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for the (R)-peak
Specificity and Enantioselectivity
  • Protocol: Inject a blank (diluent), the (R)-enantiomer standard, the (S)-enantiomer standard (if available), and the racemic mixture.

  • Acceptance Criteria: The blank must show no interfering peaks at the retention times of the enantiomers. The method must demonstrate baseline resolution between the two enantiomers in the racemic mixture.

Linearity
  • Protocol: Prepare at least five concentrations of the (R)-enantiomer standard across the desired range (e.g., 50% to 150% of the target concentration for assay; LOQ to 120% of the impurity limit for impurity testing).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo (or sample matrix) with the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of a single standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3. The LOQ must be experimentally verified for accuracy and precision.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the unwanted enantiomer.

Robustness
  • Protocol: Systematically vary key method parameters (e.g., mobile phase composition by ±2%, pH by ±0.2 units, column temperature by ±5°C, flow rate by ±10%) and assess the impact on system suitability results.

  • Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions, demonstrating the method's reliability during routine use.

Conclusion

The successful analysis of Sodium (R)-2-hydroxybutanoate hinges on a well-designed chiral separation strategy. This application note has detailed two robust HPLC protocols: a straightforward RI-based method for high-concentration assays and a sensitive UV-based method with pre-column derivatization for trace-level analysis. By understanding the causal relationships between chromatographic parameters and separation outcomes, scientists can effectively develop, optimize, and troubleshoot these methods. The provided validation framework, aligned with ICH Q2(R1) guidelines, ensures that the developed method is fit for its intended purpose in a regulated drug development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).

  • D'Acquarica, I., et al. (2001). A glycopeptide antibiotic chiral stationary phase for the enantiomer resolution of hydroxy acid derivatives by capillary electrochromatography. PubMed.

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).

  • Gika, H., et al. (2006). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed.

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • International Council for Harmonisation (ICH). Quality Guidelines.

  • ICH. (2005). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Benchchem. Technical Support Center: Chiral Separation of Hydroxy Acyl-CoAs.

  • Rambla-Alegre, M., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed.

  • Chemistry LibreTexts. (2023). Derivatization.

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.

  • ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.

  • Busardo, F. P., et al. (2017). Ultra-high-performance liquid chromatography tandem mass spectrometry determination of GHB, GHB-glucuronide in plasma and cerebrospinal fluid of narcoleptic patients under sodium oxybate treatment. PubMed.

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Columns.

  • Biocompare. (n.d.). HPLC Refractive Index Detectors.

  • HTA S.R.L. (n.d.). Derivatization in HPLC.

  • Hamase, K., et al. (2015). Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples. PubMed.

  • Selleck Chemicals. (n.d.). Sodium 2-hydroxybutanoate.

  • SCION Instruments. (n.d.). RI Detector HPLC.

  • Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector).

  • Shimadzu. (n.d.). Refractive Index Detection (RID).

  • MedChemExpress. (n.d.). Sodium 2-hydroxybutanoate.

  • De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. PubMed.

  • CymitQuimica. (n.d.). Sodium 2-hydroxybutanoate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-2-Hydroxybutyrate Stability &amp; Storage

The following technical guide details the stability protocols for (R)-2-Hydroxybutyrate (2-HB), also known as -hydroxybutyrate. This guide is designed for analytical chemists and metabolomics researchers to prevent both...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability protocols for (R)-2-Hydroxybutyrate (2-HB), also known as


-hydroxybutyrate. This guide is designed for analytical chemists and metabolomics researchers to prevent both chemical degradation and enzymatic artifacts during sample storage.

Executive Summary

(R)-2-Hydroxybutyrate (2-HB) is a critical organic acid biomarker associated with insulin resistance, oxidative stress (via the glutathione pathway), and organic acidemias. While 2-HB possesses a stable


-hydroxy backbone, it is highly susceptible to pre-analytical artifacts .

The primary threat to sample integrity is not spontaneous chemical hydrolysis, but rather enzymatic interconversion driven by Lactate Dehydrogenase (LDH) and bacterial consumption in urine. This guide provides the protocols necessary to arrest these biological processes.

Part 1: The Mechanism of Instability

To prevent degradation, one must understand the metabolic flux affecting 2-HB ex vivo.

The LDH Artifact Loop

In biological matrices (plasma/serum), 2-HB exists in equilibrium with 2-Ketobutyrate (2-KB). This reaction is catalyzed by LDH (Lactate Dehydrogenase) and HBDH (


-Hydroxybutyrate Dehydrogenase).
  • Risk: If red blood cells lyse (hemolysis) or if plasma is not separated immediately, intracellular LDH is released.

  • Outcome: LDH, in the presence of NADH, can reduce 2-KB to 2-HB, causing an artifactual elevation of 2-HB levels. Conversely, oxidative conditions can consume 2-HB.

Bacterial Degradation (Urine)

In urine samples, 2-HB is a carbon source for contaminating bacteria. Without acidification or freezing, bacterial growth at room temperature can deplete 2-HB concentrations by >20% within 24 hours.

Visualizing the Stability Pathway The following diagram illustrates the critical control points where 2-HB integrity is lost.

G Threonine Threonine/Methionine Catabolism KB 2-Ketobutyrate (2-KB) Threonine->KB Cystathionine Cystathionine (Glutathione Pathway) Cystathionine->KB HB (R)-2-Hydroxybutyrate (2-HB) KB->HB LDH (NADH) (RBC Lysis Risk) Artifact Artifactual Elevation KB->Artifact Unquenched Enzymes HB->KB Oxidation Degradation Bacterial Consumption HB->Degradation RT Storage (Urine)

Caption: Figure 1. The stability of 2-HB is compromised by LDH-mediated conversion from 2-KB (increasing levels) and bacterial consumption (decreasing levels).

Part 2: Validated Storage Protocols
Protocol A: Plasma & Serum (Enzyme Quenching)

Objective: Prevent LDH activity and stabilize the 2-KB/2-HB ratio.

ParameterSpecificationTechnical Rationale
Collection Tube EDTA (Purple) or Heparin (Green)EDTA inhibits metalloproteases; Heparin is acceptable. Avoid Citrate if using LC-MS (ion suppression).
Centrifugation 2,000 x g for 10 min at 4°C Cold centrifugation minimizes metabolic flux during separation.
Hemolysis Check Strict Rejection Visible hemolysis (pink supernatant) releases RBC-derived LDH, altering 2-HB levels.
Quenching Liquid Nitrogen or Cold MeOHFlash freeze immediately. If extracting, use 80% Methanol at -20°C to precipitate proteins and denature LDH.
Storage Temp -80°CStable for >12 months. At -20°C, slow enzymatic activity may persist.
Protocol B: Urine (Bacteriostasis)

Objective: Prevent bacterial consumption of organic acids.

  • Collection : Mid-stream urine collected in a sterile cup.

  • Stabilization (Choose One) :

    • Method 1 (Physical) : Filter through a 0.22 µm filter immediately to remove bacteria, then freeze at -80°C.

    • Method 2 (Chemical) : Add Sodium Azide (NaN3) to a final concentration of 0.02% if analysis is not immediate. Note: Azide may interfere with certain electrochemical detectors.

  • Storage : Store at -80°C. Do not store at 4°C for >24 hours.

Part 3: Troubleshooting & FAQs
Q1: I observe a "split peak" for 2-hydroxybutyrate in my GC-MS chromatogram. Is this degradation?

Diagnosis: This is likely derivatization instability , not sample degradation. Root Cause: If you are using silylation (e.g., BSTFA/TMS), moisture in the sample can hydrolyze the TMS-ester bond, or incomplete derivatization can occur due to steric hindrance. Solution:

  • Ensure the sample is strictly anhydrous before adding the derivatizing agent.

  • Use a microwave-assisted derivatization protocol (2 min at 800W) to ensure complete reaction of the hydroxyl group [1].

  • Analyze within 24 hours of derivatization.

Q2: My QC samples show increasing 2-HB levels over time while sitting in the autosampler.

Diagnosis: Evaporation or Enzymatic Activity. Root Cause:

  • Evaporation: 2-HB is a short-chain hydroxy acid. If the solvent is volatile (e.g., Ethyl Acetate) and the vial cap is not tight, solvent loss concentrates the analyte.

  • Enzymes: If analyzing raw plasma/urine at 4°C without protein precipitation, LDH may still be converting residual 2-KB to 2-HB. Solution:

  • Use pre-slit caps with silicone/PTFE septa to prevent vacuum formation and evaporation.

  • Ensure all proteins are precipitated (acetonitrile/methanol crash) before loading into the autosampler.

Q3: Can I use freeze-thaw cycled samples?

Answer: Yes, with limits. Data indicates 2-HB is stable in serum for up to 3 freeze-thaw cycles [1].[1][2][3] However, repeated cycling damages the matrix (protein aggregation), which can trap metabolites or affect extraction efficiency.

  • Best Practice: Aliquot samples upon first thaw to avoid future cycling.

Q4: How do I distinguish 2-HB from 3-Hydroxybutyrate (BHB)?

Answer: These isomers have identical masses (m/z 103 for TMS derivative fragment usually monitored).

  • GC-MS: They separate well chromatographically on standard 5% phenyl columns (e.g., DB-5ms). 2-HB typically elutes before 3-HB.

  • LC-MS: Requires a high-strength silica (HSS) T3 column or similar polar-embedded phase for retention. Standard C18 may result in co-elution.

  • Validation: Always run a pure standard of (R)-2-hydroxybutyrate to confirm retention time.

References
  • Validation of a Microwave-Assisted Derivatization GC-MS Method for 2-Hydroxybutyrate Source: MDPI (Journal of Clinical Medicine) Significance: Establishes stability of 2-HB in serum (3 freeze-thaw cycles) and derivatized extracts (96 hours).[2][3]

  • A 2-Hydroxybutyrate-mediated feedback loop regulates muscular fatigue Source: eLife Sciences Significance: Details the metabolic pathway, specifically the interaction between 2-HB, LDH, and the BCAA degradation pathway, highlighting the biological flux risks.

  • Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability Source: MDPI (Metabolites) Significance: Provides evidence that snap-freezing (LN2) and quick-thawing are superior to -20°C freezing for preventing metabolomic shifts.[4][5][6]

Sources

Optimization

Stability of Sodium (R)-2-hydroxybutanoate at physiological pH

Topic: Stability & Handling at Physiological pH Document ID: TS-HBUT-004 | Version: 2.1 | Last Updated: 2025-05-18 Introduction: The Molecule at a Glance Welcome to the technical support hub for Sodium (R)-2-hydroxybutan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling at Physiological pH

Document ID: TS-HBUT-004 | Version: 2.1 | Last Updated: 2025-05-18

Introduction: The Molecule at a Glance

Welcome to the technical support hub for Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-


-hydroxybutyrate). This metabolite is a critical biomarker for early-stage insulin resistance and is frequently used in metabolic flux analysis and cell culture supplementation.

Users often encounter variability in experimental results due to improper handling of this chiral salt. This guide addresses the physicochemical stability of the compound at physiological pH (7.4) and provides actionable troubleshooting workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataRelevance
CAS Number 5094-24-6 (Generic)Verify stereochemistry (R-isomer specific).
Formula

MW: 126.09 g/mol .[1][2]
pKa (Acid) ~3.7 (at 25°C)At pH 7.4, >99.9% exists as the ionized carboxylate.
Solubility >100 mg/mL (

)
Highly soluble; precipitation is rarely due to saturation.
Hygroscopicity HighPowder absorbs atmospheric water rapidly.

Module 1: Stability Thermodynamics & Chemistry

The pH Equilibrium (The "Why")

At physiological pH (7.4), Sodium (R)-2-hydroxybutanoate is thermodynamically stable. The pKa of the conjugate acid (2-hydroxybutyric acid) is approximately 3.7. Using the Henderson-Hasselbalch equation, we can determine the ionization state:



At pH 7.4:



Technical Insight: The compound exists almost exclusively as the 2-hydroxybutanoate anion . This anionic form is resistant to the spontaneous lactide formation (dimerization) that plagues the free acid form under acidic conditions. However, the secondary alcohol group remains susceptible to oxidation.

Degradation Pathways

The following diagram illustrates the stability profile and potential degradation routes you must prevent.

StabilityPathways Stock Sodium (R)-2-hydroxybutanoate (Solid) Soln Aqueous Solution (pH 7.4) Stock->Soln Dissolution (Hygroscopic Risk) Oxidation Degradation: alpha-Ketobutyrate Soln->Oxidation Strong Oxidizers or UV Light Racemization Racemization: (S)-Enantiomer Soln->Racemization Extreme pH (>10) or Enzymes Bio Microbial Consumption Soln->Bio Non-Sterile Storage

Figure 1: Stability landscape of Sodium (R)-2-hydroxybutanoate. At pH 7.4, the primary risks are biological (microbial growth) and oxidative, rather than hydrolytic.

Module 2: Troubleshooting & FAQs

Scenario A: "My stock solution has developed a precipitate or cloudiness."

Diagnosis: Since the sodium salt is highly soluble (>100 mg/mL), cloudiness at physiological pH is almost never due to saturation. It is likely microbial contamination or calcium chelation .

Troubleshooting Protocol:

  • Microbial Check: 2-hydroxybutanoate is a carbon source for bacteria. If the solution was not sterile-filtered (0.22 µm) or was stored at 4°C for >2 weeks without a preservative, discard it.

  • Calcium Interaction: In calcium-rich media (e.g., specific Krebs buffers), alpha-hydroxy acids can act as weak chelators, potentially forming calcium salts. While Calcium 2-hydroxybutanoate is relatively soluble, high concentrations (>10 mM) in high-calcium buffers may cause transient turbidity.

Corrective Action:

  • Always prepare stock solutions in pure water (Milli-Q), not buffer.

  • Sterile filter (0.22 µm PES membrane) immediately after dissolution.

  • Aliquot and store at -20°C.

Scenario B: "The powder has turned into a sticky gel."

Diagnosis: Hygroscopicity Failure. The sodium salt is extremely hygroscopic. Exposure to humid air causes the crystal lattice to collapse as it absorbs water.

Impact on Experiments:

  • Mass Error: You cannot accurately weigh the wet solid. Your calculated molarity will be lower than the actual concentration.

  • Chemical Stability: The "wet" solid is more prone to hydrolysis or oxidation over long periods than the dry crystal.

Corrective Action:

  • Do not attempt to dry the solid with heat (risk of polymerization/lactide formation).

  • Discard the solid if precise quantification is required.

  • Prevention: Allow the bottle to warm to room temperature before opening to prevent condensation. Store in a desiccator.

Scenario C: "I am seeing inconsistent biological data (Enantiomeric Purity)."

Diagnosis: Racemization or Contamination. While the (R)-enantiomer is stable at pH 7.4 indefinitely, biological systems are stereoselective. If you purchased "Sodium 2-hydroxybutanoate" without specifying the enantiomer, you likely have the racemate (DL-mixture) .

  • (R)-Isoform: Biologically active metabolite (related to glutathione/insulin pathways).

  • (S)-Isoform: May be metabolically inert or inhibit specific transporters competitively.

Verification Step: Check the Certificate of Analysis (CoA). If the specific rotation


 is not listed, assume it is racemic.

Module 3: Validated Preparation Workflow

Follow this strict protocol to ensure stability and reproducibility.

PrepWorkflow Start Start: Weighing Check Check: Is powder sticky? Start->Check Solvent Dissolve in degassed Milli-Q Water (Not Buffer) Filter Syringe Filter (0.22 µm PES) Solvent->Filter Remove Microbes Aliquot Aliquot into Light-Protective Tubes Filter->Aliquot Freeze Flash Freeze Store at -20°C or -80°C Aliquot->Freeze Check->Solvent No (Free Flowing) Discard Discard (Mass Error) Check->Discard Yes

Figure 2: Preparation workflow ensuring sterility and concentration accuracy.

Protocol Notes:
  • Solvent: Use degassed water to minimize dissolved oxygen, reducing the (low) risk of oxidation to alpha-ketobutyrate.

  • pH Adjustment: Do not adjust the pH of the stock solution with strong acid/base. The salt will dissolve to a near-neutral pH. Adjust the pH only after diluting into your final experimental buffer.

  • Thawing: Thaw aliquots on ice. Do not refreeze more than once.

References

  • Gall, W. E., et al. (2010).

    
    -Hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS ONE, 5(5), e10883. 
    
  • PubChem. (n.d.).[3] Sodium 2-hydroxybutanoate Compound Summary. National Center for Biotechnology Information.

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for 2-Hydroxybutyric acid. HMDB0000008.

  • Landaas, S. (1975). The formation of 2-hydroxybutyric acid in experimental animals.[1] Clinica Chimica Acta, 58(1), 23-32.[1]

Sources

Troubleshooting

Minimizing matrix effects in (R)-2-hydroxybutyrate urinary analysis

This guide serves as a specialized Technical Support Center for researchers and analytical scientists quantifying (R)-2-hydroxybutyrate (2-HB) in urine. It addresses the critical challenge of matrix effects —the suppress...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and analytical scientists quantifying (R)-2-hydroxybutyrate (2-HB) in urine. It addresses the critical challenge of matrix effects —the suppression or enhancement of ionization caused by co-eluting urinary components (salts, urea, creatinine, and structural isomers).

Topic: Minimizing Matrix Effects in LC-MS/MS Workflows Role: Senior Application Scientist Status: Operational

Core Analysis & Analyte Profile

(R)-2-Hydroxybutyrate (also known as


-hydroxybutyrate) is a key biomarker for insulin resistance, oxidative stress, and glutathione biosynthesis load.[1] In urine, it presents unique analytical challenges due to its high polarity, low molecular weight, and the presence of high-concentration structural isomers like 3-hydroxybutyrate (3-HB)  (a ketone body).
The Matrix Challenge

Urine is a "hostile" matrix for electrospray ionization (ESI). It contains high concentrations of inorganic salts (


, 

,

) and organic waste (urea, creatinine) that elute early in Reversed-Phase LC (RPLC), often co-eluting with polar analytes like 2-HB. This causes ion suppression , where matrix components steal charge from the analyte, leading to poor sensitivity and non-linear quantification.

Technical Troubleshooting & FAQs

Module 1: Sample Preparation (The First Line of Defense)

Q: I am currently using "Dilute-and-Shoot" (1:10 dilution). My internal standard response is variable. Should I switch methods? A: Yes. While "Dilute-and-Shoot" is high-throughput, it does not remove matrix components; it only dilutes them. For a polar analyte like 2-HB, which elutes early (near the void volume) on C18 columns, it likely co-elutes with the salt front.

  • Recommendation: Switch to Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) mechanism. 2-HB is an organic acid (

    
    ). At neutral pH, it is negatively charged and will bind to the WAX sorbent, allowing you to wash away salts and neutrals (urea) before eluting the clean analyte.
    

Q: What is the optimal SPE protocol to minimize salt carryover? A: The goal is to lock the analyte onto the cartridge, wash away the matrix, and elute selectively. See the protocol below.

Protocol: Weak Anion Exchange (WAX) SPE for Urinary 2-HB
  • Cartridge: Polymeric WAX (e.g., Strata-X-AW, Oasis WAX), 30 mg/1 cc.

  • Sample Pre-treatment: Mix 100

    
    L Urine + 10 
    
    
    
    L Internal Standard + 300
    
    
    L 2% Formic Acid (Acidification ensures 2-HB is protonated or at least disrupts protein binding, but for WAX, we actually want it deprotonated (
    
    
    ) to bind. Correction: For WAX, we load at pH > pKa. Adjust sample to pH 7.0 using Ammonium Acetate buffer).
    • Corrected Logic: 2-HB pKa is ~4.7. Load at pH 7.0 ensures it is ionized (

      
      ) and binds to the positively charged amine on the WAX sorbent.
      
StepSolvent/BufferVolumePurpose
Condition Methanol1 mLActivates sorbent ligands.
Equilibrate 25 mM Ammonium Acetate (pH 7.0)1 mLSets pH environment for binding.
Load Pre-treated Urine (pH 7.0)400

L
Analyte (

) binds to sorbent (

).
Wash 1 25 mM Ammonium Acetate (pH 7.0)1 mLRemoves salts, urea, and proteins.
Wash 2 Methanol1 mLRemoves hydrophobic neutrals/lipids.
Elute 5% Ammonia in Methanol500

L
High pH deprotonates the sorbent, releasing 2-HB.
Dry/Recon

dry down, recon in Mobile Phase
100

L
Concentrates sample and matches initial LC conditions.
Module 2: Chromatographic Separation (Avoiding the "Zone of Suppression")

Q: I see a large peak interfering with 2-HB. Is it 3-hydroxybutyrate? A: Likely, yes. 3-hydroxybutyrate (3-HB) is a structural isomer and a ketone body that can be present at concentrations 10-100x higher than 2-HB, especially in diabetic or fasting samples. They have the same mass (m/z 103) and fragmentation patterns.

  • Solution: You must chromatographically separate them. Standard C18 columns often fail to resolve these polar isomers.

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a T3-type (high aqueous) C18 column. HILIC is superior here because it retains polar acids away from the void volume (where salts elute), reducing matrix effects, and offers different selectivity for the -OH position isomers.

Q: How do I confirm my separation is adequate? A: You need baseline resolution (


). If 3-HB tails into 2-HB, the massive excess of 3-HB will ruin your quantitation of the trace 2-HB.
Diagram: Analytical Workflow & Logic

The following diagram illustrates the critical decision pathways for minimizing matrix effects.

MatrixMinimization Start Start: Urine Sample IS_Add Add Internal Standard (Prefer 13C-labeled) Start->IS_Add Prep_Choice Select Sample Prep IS_Add->Prep_Choice Dilute Dilute & Shoot (High Risk of Suppression) Prep_Choice->Dilute High Throughput SPE WAX SPE Extraction (Removes Salts/Urea) Prep_Choice->SPE High Sensitivity/Robustness LC_Choice Select Chromatography Dilute->LC_Choice SPE->LC_Choice C18 Standard C18 (Poor Retention of Polar Acids) LC_Choice->C18 Not Recommended HILIC HILIC Column (Retains Acids + Separates Isomers) LC_Choice->HILIC Recommended MS_Detection MS/MS Detection (m/z 103 -> 57) C18->MS_Detection HILIC->MS_Detection Validation Post-Column Infusion Check MS_Detection->Validation

Caption: Workflow decision tree emphasizing WAX SPE and HILIC chromatography to isolate (R)-2-hydroxybutyrate from matrix interferences.

Module 3: Internal Standards (The "Deuterium Effect")

Q: I am using 2-hydroxybutyrate-d3 as an internal standard, but my accuracy is still poor. Why? A: You are likely experiencing the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than their non-labeled counterparts in RPLC (or later in HILIC).

  • The Problem: If 2-HB elutes at a point of high matrix suppression, but 2-HB-d3 elutes slightly earlier/later in a "cleaner" region (or vice versa), the IS will not accurately compensate for the suppression the analyte experiences.

  • The Fix: Use

    
    -labeled internal standards  (e.g., 
    
    
    
    -2-hydroxybutyrate) if available.
    
    
    isotopes co-elute perfectly with the analyte, ensuring they experience the exact same matrix effect at the exact same moment.
Module 4: Validation (The Self-Validating System)

Q: How do I prove that matrix effects are "minimized"? A: Do not rely solely on spike recovery. You must perform a Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI) [2]
  • Setup: Infuse a constant stream of pure 2-HB standard (e.g., 100 ng/mL) into the MS source via a T-tee connector after the LC column but before the MS inlet.

  • Inject: Inject a "Blank" Urine extract (prepared via your SPE method) into the LC.

  • Observe: Monitor the baseline of the infused 2-HB.

    • Ideal: A flat, constant line.

    • Suppression: A dip in the baseline at the retention time of matrix components.

    • Enhancement: A spike in the baseline.

  • Overlay: Overlay your analyte chromatogram. If your 2-HB peak elutes during a "dip" (suppression zone), you must modify your gradient or prep to move the analyte or remove the suppressor.

Summary of Recommendations

ParameterRecommendationRationale
Column HILIC (e.g., Amide or Zwitterionic)Retains polar acids away from salts; separates 2-HB from 3-HB.
Mobile Phase Acetonitrile / Water + 10mM Ammonium Acetate (pH 6-9 for HILIC)High organic promotes HILIC retention; pH control optimizes ionization.
Sample Prep WAX SPERemoves inorganic salts and neutral organics (urea) that cause suppression.
Internal Standard

-labeled 2-HB
Eliminates retention time shifts seen with deuterated standards.
Ionization ESI Negative Mode2-HB is an acid; negative mode (

) is far more sensitive.

References

  • Gall, W. E., et al. (2010).[3] "alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population."[4] PLOS ONE. Link

  • Ferrannini, E., et al. (2013).[3] "Early metabolic markers of the development of dysglycemia and type 2 diabetes and their physiological significance." Diabetes.[1][4][5][6] Link

  • Bhandari, D., et al. (2023). "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker." Journal of Analytical Toxicology. Link

  • Li, S., et al. (2016). "LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance." Journal of Chromatography B. Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

Sources

Optimization

Overcoming hygroscopic issues with Sodium (R)-2-hydroxybutanoate powder

Topic: Overcoming Hygroscopic Issues & Handling Protocols Document ID: TS-SHB-001 | Version: 2.0 | Status: Active The "Wet Salt" Challenge: Why This Matters Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Issues & Handling Protocols

Document ID: TS-SHB-001 | Version: 2.0 | Status: Active

The "Wet Salt" Challenge: Why This Matters

Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-2-hydroxybutyrate) is a salt of a short-chain hydroxy acid. Like many sodium salts of carboxylic acids, it is deliquescent . It does not merely adsorb moisture; it can absorb enough water from the atmosphere to dissolve itself into a liquid brine.

The Scientific Impact: For researchers studying ketone body metabolism or chiral synthesis, the presence of water creates a "silent error."

  • Molarity Shift: If your powder contains 10% water by weight, a calculated 10 mM solution is actually only 9 mM.

  • Enzymatic Inhibition: In precise metabolic assays, variations in ionic strength or actual substrate concentration can alter

    
     and 
    
    
    
    values.

Storage Protocols: The First Line of Defense

The "Double-Barrier" System

Never rely on the original vendor bottle alone once the seal is broken.

  • Primary Container: Glass amber vial with a Teflon-lined screw cap. Avoid simple snap-caps, which are permeable to water vapor over time.

  • Secondary Containment: Place the primary vial inside a larger jar or desiccator containing active desiccant.

  • Parafilm Protocol: Parafilm M® is semi-permeable to water vapor. It is a dust barrier, not a moisture barrier. Use electrical tape or specific vinyl sealing tape for long-term storage.

Temperature vs. Humidity
  • Store at +4°C or -20°C?

    • Risk:[1] Storing hygroscopic salts in the fridge/freezer creates a massive risk of condensation . When you remove a cold bottle into warm lab air, water immediately condenses on the powder.

    • Protocol: If long-term chemical stability requires -20°C, you MUST allow the closed container to equilibrate to room temperature (approx. 30-45 mins) in a desiccator before opening.

Desiccant Selection Guide
Desiccant TypeMoisture CapacityRegeneration TempSuitability for Na-(R)-2-HB
Silica Gel (Blue/Orange) Moderate120°CGood (General secondary containment)
Molecular Sieves (4Å) Very High250°C+Excellent (Creates ultra-dry environment)
Calcium Chloride HighDifficultAvoid (Can liquefy and contaminate samples)
Phosphorus Pentoxide ExtremeN/AOverkill (Hazardous, hard to handle)

Weighing & Handling: The Critical Zone

The "Nitrogen Shield" Technique

If you do not have a glovebox, use this technique to weigh the powder without it turning to soup.

  • Prepare: Have your solvent, spatula, and weighing boat ready.

  • Purge: Place the source bottle and weighing boat inside a large Ziploc bag or a dedicated "glove bag."

  • Inflate: Insert a nitrogen line, inflate the bag, and seal it loosely (leaving a small vent).

  • Manipulate: Manipulate the powder inside the nitrogen-rich environment.

  • Dissolve Immediately: Do not walk across the lab with dry powder in a boat. Transfer it to the solvent immediately or weigh it directly into a tared volumetric flask.

Visualizing the Failure Mode

The following diagram illustrates how moisture uptake leads to experimental failure.

MoistureFailureLoop cluster_0 Critical Failure Path DryPowder Dry Na-(R)-2-HB (Correct MW) Exposure Air Exposure (>45% RH) DryPowder->Exposure Adsorption Surface Adsorption (Clumping) Exposure->Adsorption < 2 mins Deliquescence Deliquescence (Liquid Phase) Adsorption->Deliquescence > 10 mins WeighingError Weighing Error (Mass = Salt + Water) Adsorption->WeighingError Deliquescence->WeighingError AssayFail Assay Failure (Incorrect Molarity) WeighingError->AssayFail

Figure 1: The Hygroscopic Failure Loop showing the rapid transition from dry powder to experimental error.

Troubleshooting & Recovery (FAQs)

Q1: My powder has turned into a hard brick. Can I still use it?

A: Yes, but you cannot weigh it directly as a solid.

  • The Fix: Dissolve the entire "brick" in a known volume of water (e.g., 10 mL) to create a stock solution.

  • The Validation: You must quantify the concentration of this stock solution. Do not assume the mass on the label is the mass in the solution (water weight). Use Quantitative NMR (qNMR) or HPLC against a fresh standard to determine the exact molarity.

Q2: Can I dry the powder in an oven?

A: Proceed with caution.

  • Risk: Sodium 2-hydroxybutanoate is a salt of a hydroxy acid. High heat (>100°C) can induce dimerization (esterification between the hydroxyl and carboxyl groups) or degradation.

  • Protocol: Use a vacuum desiccator at room temperature (25°C) with fresh phosphorus pentoxide (

    
    ) or high-grade molecular sieves for 48 hours. Avoid thermal ovens.
    
Q3: How do I calculate the "Real" Molecular Weight?

A: You need to determine the water content.

  • Gold Standard: Karl Fischer (KF) Titration (Coulometric is preferred for small samples).

  • Alternative: If KF is unavailable, perform a Loss on Drying (LoD) test on a sacrificial sample (do not reuse it).

    • Formula:

      
      
      
Decision Tree: Handling Based on Lab Conditions

HandlingLogic Start Start: Weighing Na-(R)-2-HB CheckRH Check Lab Humidity (RH) Start->CheckRH LowRH RH < 30% CheckRH->LowRH HighRH RH > 30% CheckRH->HighRH StaticRisk Risk: Static Electricity Use Anti-Static Gun LowRH->StaticRisk MoistureRisk Risk: Rapid Deliquescence HighRH->MoistureRisk StandardWeigh Standard Weighing (Fast Operation) StaticRisk->StandardWeigh GloveBox Glove Box / Nitrogen Bag REQUIRED MoistureRisk->GloveBox

Figure 2: Operational decision tree based on environmental relative humidity.

References & Authoritative Sources

  • Fisher Scientific. (2021). Safety Data Sheet: DL-2-Hydroxybutyric acid, sodium salt. Retrieved from

  • National Institutes of Health (NIH) - PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. Retrieved from

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from

  • Unitest Calibration. (2024). The Role of Environmental Factors in Weighing Scale Accuracy. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Reference Analysis of Sodium (R)-2-Hydroxybutanoate

Executive Summary Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-alpha-hydroxybutyrate) is a critical chiral metabolite involved in glutathione biosynthesis and a validated early biomarker for insulin resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-alpha-hydroxybutyrate) is a critical chiral metabolite involved in glutathione biosynthesis and a validated early biomarker for insulin resistance and impaired glucose tolerance (Gall et al., 2010).

Precise NMR characterization of this compound is challenging due to:

  • Structural Isomerism: High similarity to 3-hydroxybutyrate (ketone body) and sodium lactate.

  • Enantiomeric Identity: The (R) and (S) enantiomers are indistinguishable in standard achiral solvents (D₂O).

  • pH Sensitivity: The chemical shift of the

    
    -proton is highly sensitive to the ionization state of the carboxylate group.
    

This guide provides a definitive reference framework for identifying and validating the purity of Sodium (R)-2-hydroxybutanoate, distinguishing it from its structural isomers and enantiomers.

Part 1: Structural Context & Signal Assignment

The Molecule[1]
  • IUPAC Name: Sodium (2R)-2-hydroxybutanoate

  • Formula: C₄H₇NaO₃

  • Key Feature: The hydroxyl group at the C2 (

    
    ) position creates a chiral center.
    
Reference Spectrum Data (D₂O, 298 K, pH 7.2)

The following data represents the consensus chemical shifts for the 2-hydroxybutyrate anion in neutral aqueous solution (referenced to TSP at 0.00 ppm).

PositionGroupTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
C4

Methyl0.93 Triplet (t)

C3

Methylene1.60 – 1.78 Multiplet (m)Complex (

)
C2

Methine3.98 dd

Note on C2 Signal: The C2 methine proton often appears as a "pseudotriplet" at lower field strengths (<400 MHz) but resolves into a distinct doublet of doublets (dd) at high field (>600 MHz) due to the diastereotopic nature of the adjacent C3 protons.

Comparative Analysis: Isomers

Differentiation from metabolic analogs is the most common analytical challenge.

  • vs. Sodium Lactate: Lactate lacks the C3 methylene group; its methyl signal is a doublet at ~1.33 ppm, whereas 2-HB is a triplet at ~0.93 ppm.

  • vs. Sodium 3-Hydroxybutyrate: The hydroxyl is at C3. The methyl is a doublet (~1.19 ppm), and the

    
    -protons appear as a multiplet near 2.3 ppm.
    

Part 2: Visualizing the Identification Logic

The following decision tree illustrates the logic flow for distinguishing 2-HB from its primary metabolic confounders using 1H NMR.

NMR_Identification_Logic Start Unknown Sample Spectrum (D2O) Methyl_Check Analyze Methyl Region (0.8 - 1.4 ppm) Start->Methyl_Check Triplet Triplet Signal (~0.93 ppm) Methyl_Check->Triplet J ~ 7.4 Hz Doublet Doublet Signal Methyl_Check->Doublet J ~ 6-7 Hz Check_Alpha Check Alpha-Proton Region (3.8 - 4.2 ppm) Triplet->Check_Alpha Check_Beta Check Beta-Proton Region (2.2 - 2.5 ppm) Doublet->Check_Beta Result_Lactate CONFIRMED: Lactate (Methyl ~1.33 ppm) Doublet->Result_Lactate No Beta Signal Alpha at ~4.1 ppm Result_2HB CONFIRMED: 2-Hydroxybutyrate Check_Alpha->Result_2HB Signal present (dd, ~3.98 ppm) Result_3HB CONFIRMED: 3-Hydroxybutyrate (Methyl ~1.19 ppm) Check_Beta->Result_3HB Multiplet present

Caption: Logical workflow for distinguishing Sodium 2-hydroxybutanoate from Lactate and 3-hydroxybutyrate based on methyl multiplicity and alpha/beta proton shifts.

Part 3: Experimental Protocols

Protocol A: Standard Purity Analysis (Achiral)

Objective: Confirm chemical structure and absence of organic impurities.

  • Sample Preparation:

    • Weigh 5–10 mg of Sodium (R)-2-hydroxybutanoate.

    • Dissolve in 600 µL of D₂O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal standard.

    • Critical Step: Adjust pH to 7.0–7.4 using dilute NaOD or DCl. The chemical shift of the

      
      -proton (H2) shifts downfield significantly in acidic conditions (free acid form).
      
  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard 30° pulse) or noesypr1d (1D NOESY with presaturation) to suppress the residual HDO signal.

    • Scans: 16–32.

    • Relaxation Delay (D1):

      
       5 seconds (to ensure accurate integration of the carboxylate-adjacent protons).
      
  • Validation:

    • Integrate the Methyl triplet (set to 3.00).

    • Verify the Methine (H2) integrates to 1.00 (

      
       0.05).
      
    • Verify the Methylene (H3) integrates to 2.00 (

      
       0.05).
      
Protocol B: Enantiomeric Purity Determination (Chiral)

Objective: Distinguish (R)-2-HB from (S)-2-HB. Note: In D₂O, enantiomers are magnetically equivalent. A Chiral Solvating Agent (CSA) is required.

  • Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Quinine (for aqueous compatibility, though organic solvents are preferred for resolution).

    • Preferred Method: Use Quinine in Methanol-d4 or D₂O, or convert to the methyl ester and use Eu(hfc)₃ in CDCl₃.

    • Direct Aqueous Method: Add 2 equivalents of

      
      -Cyclodextrin  to the D₂O sample.
      
  • Mechanism: The chiral host (

    
    -cyclodextrin) forms transient diastereomeric complexes with the (R) and (S) enantiomers.
    
  • Observation:

    • Focus on the Methyl Triplet (0.93 ppm) .

    • In a racemic mixture with

      
      -cyclodextrin, the triplet will split into two overlapping triplets (or show broadening).
      
    • For pure (R)-enantiomer, the triplet remains sharp and singular, though slightly shifted.

Part 4: Troubleshooting & Artifacts

Artifact / IssueCauseSolution
C2 Signal Missing/Distorted Water Suppression (Presaturation)The C2 signal (~3.98 ppm) is close to the water resonance (~4.7 ppm). If the presaturation bandwidth is too wide, it will attenuate the C2 signal. Use excitation sculpting or narrow bandwidth presaturation.
Shift Drifts (>0.1 ppm) pH VariationThe

-proton is pH-sensitive. If the sample is acidic (pH < 5), the C2 peak shifts downfield toward 4.2 ppm. Buffer the sample with phosphate buffer in D₂O.
Extra Doublets 3-HB ContaminationSmall doublets near 1.2 ppm indicate contamination with 3-hydroxybutyrate (a common impurity in biological synthesis).

Part 5: Advanced Visualization - Chiral Analysis Workflow

Chiral_Analysis Sample Sample: Sodium (R)-2-HB Solvent Solvent: D2O + Beta-Cyclodextrin (Host-Guest Complex) Sample->Solvent NMR 1H NMR Acquisition (Focus: Methyl Region) Solvent->NMR Result_Racemic Result: Racemic Split Methyl Triplet (Diastereomeric Shift) NMR->Result_Racemic If (S) impurity present Result_Pure Result: Pure (R) Single Sharp Triplet NMR->Result_Pure If >99% ee

Caption: Experimental setup for verifying enantiomeric purity using Beta-Cyclodextrin as a Chiral Solvating Agent in aqueous media.

References

  • Gall, W. E., et al. (2010).[1][2][3][4] "

    
    -Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population."[1][2][3][5] PLoS ONE, 5(5), e10883.[1][3] Link
    
  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxybutyric acid (HMDB0000008)." HMDB Version 5.0. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
  • Biological Magnetic Resonance Data Bank (BMRB). "Metabolite Standards." Link

Sources

Comparative

Validating (R)-2-Hydroxybutyrate as an Early Diabetes Biomarker vs. HbA1c

Executive Summary: The Case for "Leading" vs. "Lagging" Metrics In the landscape of metabolic disease research, Hemoglobin A1c (HbA1c) remains the gold standard for diagnosing established diabetes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "Leading" vs. "Lagging" Metrics

In the landscape of metabolic disease research, Hemoglobin A1c (HbA1c) remains the gold standard for diagnosing established diabetes. However, for drug development and early intervention, HbA1c is a "lagging" indicator—it reflects damage already done (glycation) over a 3-month window.

The Challenger: (R)-2-Hydroxybutyrate (2-HB), also known as


-hydroxybutyrate.

The Verdict: 2-HB is a superior biomarker for early insulin resistance (IR) and impaired glucose tolerance (IGT) . Unlike HbA1c, which tracks glucose saturation, 2-HB tracks hepatic glutathione stress and lipid oxidation —the metabolic precursors to hyperglycemia. This guide outlines the mechanistic validation and experimental protocols required to implement 2-HB as a primary endpoint in pre-clinical and early clinical studies.

Mechanistic Divergence: Why 2-HB Predicts What HbA1c Misses

To validate 2-HB, one must understand that it is not a glucose marker; it is a stress marker.

The HbA1c Mechanism (The Lag)

HbA1c is formed via the non-enzymatic glycation of hemoglobin. It requires sustained hyperglycemia to accumulate. By the time HbA1c is elevated (>5.7%),


-cell dysfunction is often already advanced.
The 2-HB Mechanism (The Lead)

2-HB elevation is an immediate metabolic response to two upstream drivers of Type 2 Diabetes (T2D):

  • Glutathione Stress: When hepatic oxidative stress rises (common in pre-diabetes), the liver ramps up glutathione synthesis. This pulls homocysteine into the transsulfuration pathway, increasing cystathionine cleavage. A byproduct of this cleavage is

    
    -ketobutyrate, which is rapidly reduced to 2-HB.
    
  • NADH/NAD+ Imbalance: Increased lipid oxidation (free fatty acid overload) raises the cytosolic NADH/NAD+ ratio. This redox state favors the reduction of

    
    -ketobutyrate to 2-HB by Lactate Dehydrogenase (LDH).
    
Visualization: The Glutathione-2-HB Pathway

The following diagram illustrates the specific metabolic pathway linking oxidative stress to 2-HB accumulation.

G cluster_0 Methionine Cycle & Transsulfuration cluster_1 2-HB Production Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Enzyme Cysteine Cysteine Cystathionine->Cysteine CGL Enzyme AlphaKB α-Ketobutyrate Cystathionine->AlphaKB Byproduct Glutathione Glutathione (GSH) (Antioxidant Response) Cysteine->Glutathione Synthesis TwoHB (R)-2-Hydroxybutyrate (Biomarker) AlphaKB->TwoHB LDH / HBDH (Driven by High NADH/NAD+) OxStress Oxidative Stress (Insulin Resistance) OxStress->Glutathione Demands LipidOx Lipid Oxidation LipidOx->TwoHB Increases NADH

Figure 1: The biochemical origin of 2-HB. Note that 2-HB production is a spillover effect of the liver's attempt to produce Glutathione in response to oxidative stress.

Analytical Validation: LC-MS/MS Protocol

Unlike HbA1c, which can be measured via enzymatic or HPLC methods in any hospital lab, 2-HB requires a targeted metabolomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure specificity against its isomer, 3-hydroxybutyrate (a ketone body).

Protocol: Targeted Quantification of 2-HB in Plasma[2][3][4]

Objective: Quantify 2-HB with a Lower Limit of Quantitation (LLOQ) of 0.5 µg/mL.

1. Materials & Reagents
  • Analyte: (R)-2-Hydroxybutyric acid standard.

  • Internal Standard (IS): 2-Hydroxybutyric acid-d3 (Isotope dilution is critical to correct for matrix effects).

  • Matrix: Human Plasma (EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.[1]

2. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 10 µL of Internal Standard working solution (10 µg/mL in methanol).

  • Step 3: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer supernatant to an autosampler vial. Note: Evaporation and reconstitution are optional but recommended if higher sensitivity (<0.1 µg/mL) is required.

3. LC-MS/MS Conditions
  • Column: Reverse Phase C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Why? HILIC can be used, but C18 provides sufficient retention for organic acids under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-4 min: 5% -> 60% B.

    • 4-5 min: 95% B (Wash).

    • 5.1 min: 5% B (Re-equilibration).

  • Mass Spec Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 2-HB: m/z 103.0 -> 57.0 (Quantifier), 103.0 -> 75.0 (Qualifier).

    • 2-HB-d3 (IS): m/z 106.0 -> 59.0.

4. Validation Workflow Diagram

The following workflow ensures the data meets FDA Bioanalytical Method Validation guidelines.

Workflow cluster_QC Quality Control Checks Sample Plasma Sample (50 µL) Spike Spike IS (2-HB-d3) Sample->Spike PPT Protein PPT (MeOH:ACN) Spike->PPT Centrifuge Centrifuge (14k g, 10 min) PPT->Centrifuge LCMS LC-MS/MS (Neg ESI MRM) Centrifuge->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data QC1 Linearity (R² > 0.99) Data->QC1 QC2 Precision (CV < 15%) Data->QC2 QC3 Recovery (85-115%) Data->QC3

Figure 2: Analytical workflow for 2-HB quantification with integrated QC checkpoints.

Clinical Performance: Head-to-Head Comparison

The following data summarizes key findings from the RISC study (Gall et al.) and subsequent validation papers, comparing 2-HB directly against glycemic markers.

Table 1: Biomarker Performance Profile
Feature(R)-2-Hydroxybutyrate (2-HB)HbA1c
Biological Source Hepatic Glutathione Stress / Lipid OxidationNon-enzymatic Glycation of Hemoglobin
Time Horizon Leading (Predicts IR years in advance)Lagging (Reflects past 3 months)
Prediction Accuracy (IR) 76% (Separates IR vs. IS subjects) [1]< 60% (Poor sensitivity for early IR)
Correlation to M-Value Strong Inverse Correlation (

)
Weak/No Correlation in non-diabetics
Diagnostic Window Pre-clinical (Euglycemic phase)Clinical (Hyperglycemic phase)
Confounding Factors Ketosis (must distinguish from 3-HB), Lactic AcidosisAnemia, Hemoglobin variants, Turnover rate
Key Experimental Evidence
  • Early Separation: In the RISC study (n=399), 2-HB was the top-ranked metabolite for distinguishing insulin-resistant (IR) subjects from insulin-sensitive (IS) ones. An elevated 2-HB (>5 µg/mL) predicted IR even when fasting glucose was normal [1].

  • OGTT Prediction: Elevated fasting 2-HB predicts elevated 1-hour glucose during an Oral Glucose Tolerance Test (OGTT), a sign of

    
    -cell dysfunction that HbA1c misses [3].
    
  • Independence: The predictive power of 2-HB is independent of BMI, age, and sex, suggesting it measures a distinct metabolic pathology (oxidative stress) rather than just obesity [1][3].

Strategic Application in Drug Development

For researchers developing metabolic therapeutics, relying solely on HbA1c risks missing early efficacy signals or failing to identify at-risk populations.

  • Use HbA1c when: You need a regulatory endpoint for established Type 2 Diabetes reduction.

  • Use 2-HB when:

    • Patient Stratification: Selecting subjects with "hidden" insulin resistance who have normal glucose but high oxidative stress.

    • Mechanism of Action (MoA): Proving a drug improves hepatic mitochondrial function or reduces oxidative stress (2-HB should drop before HbA1c).

    • Early Safety Signal: A spike in 2-HB may indicate mitochondrial toxicity or glutathione depletion induced by a chemical entity.

References

  • Gall, W. E., et al. (2010).

    
    -Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population.[3][4] PLOS ONE, 5(5), e10883.[3][5] 
    
  • BenchChem. Application Notes and Protocols for LC-MS/MS Measurement of 2-Hydroxybutyric Acid. BenchChem Protocols.

  • Cobb, J., et al. (2014). Serum

    
    -hydroxybutyrate predicts elevated 1 h glucose levels and early-phase 
    
    
    
    -cell dysfunction during OGTT. BMJ Open Diabetes Research & Care.
  • Li, X., et al. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance. Journal of Chromatography B.

Sources

Validation

Reference values for plasma (R)-2-hydroxybutyrate in healthy controls

This guide is structured as a high-level technical resource for researchers and drug development professionals. It prioritizes mechanistic understanding, rigorous analytical methodology, and actionable reference data. [1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers and drug development professionals. It prioritizes mechanistic understanding, rigorous analytical methodology, and actionable reference data.

[1]

Content Type: Comparative Technical Guide Subject: Plasma (R)-2-Hydroxybutyrate (2-HB /


-HB)
Application:  Biomarker for Insulin Resistance (IR), Oxidative Stress, and Glucose Intolerance.

Executive Summary

2-Hydroxybutyrate (2-HB) is an organic acid derived primarily from the catabolism of L-threonine and L-methionine and the synthesis of glutathione.[1] Unlike its structural isomer 3-hydroxybutyrate (3-HB) —the canonical ketone body—2-HB is not a marker of fatty acid oxidation or ketosis. Instead, it is an early-stage predictive biomarker for insulin resistance (IR) and impaired glucose tolerance (IGT), often elevating years before fasting glucose or HbA1c levels deviate from normal ranges.

This guide provides reference intervals for healthy controls, details the metabolic causality (NADH/NAD+ redox pressure), and compares analytical platforms (LC-MS/MS vs. GC-MS) to ensure data integrity in clinical studies.

Technical Note on Stereochemistry: The primary biological enantiomer produced by Lactate Dehydrogenase (LDH) acting on


-ketobutyrate is (S)-2-hydroxybutyrate  (L-form). However, in many metabolomics panels, the analyte is reported simply as "2-hydroxybutyrate" or "

-hydroxybutyrate." If your study specifically targets the (R)-enantiomer (D-form), chiral chromatography is required, as standard reverse-phase methods do not separate enantiomers. The reference values below apply to the physiological pool of 2-HB found in healthy, non-diabetic human plasma.

Metabolic Origin & Significance[3]

To interpret reference values correctly, one must understand the production vector. 2-HB is not a random metabolite; it is a "pressure valve" for hepatic oxidative stress.

The Mechanism[4]
  • Precursor Flux: Methionine and Threonine catabolism produces

    
    -Ketobutyrate .[1]
    
  • The Redox Switch:

    
    -Ketobutyrate is reduced to 2-HB by Lactate Dehydrogenase (LDH) .[1]
    
  • The Driver: This reaction is coupled to the oxidation of NADH to NAD+. When hepatic lipid oxidation increases (early IR), the cytosolic NADH/NAD+ ratio rises .

  • The Result: To restore NAD+, the liver shunts

    
    -ketobutyrate toward 2-HB. Thus, elevated 2-HB is a surrogate marker for hepatic redox stress .
    
Pathway Visualization

MetabolicPathway cluster_stress Metabolic Stress Condition Methionine L-Methionine Cysteine Cysteine (Glutathione Precursor) Methionine->Cysteine Transsulfuration AlphaKB α-Ketobutyrate Methionine->AlphaKB Catabolism TwoHB 2-Hydroxybutyrate (Biomarker) AlphaKB->TwoHB LDH (Lactate Dehydrogenase) Driven by High NADH/NAD+ PropionylCoA Propionyl-CoA (TCA Cycle) AlphaKB->PropionylCoA Normal Flux (Mitochondrial)

Caption: The "Redox Shunt": Under oxidative stress (High NADH),


-ketobutyrate is diverted from the TCA cycle to form 2-hydroxybutyrate.

Reference Values in Healthy Controls

The following values represent plasma concentrations in non-diabetic, insulin-sensitive individuals. Data is synthesized from gold-standard metabolomics studies (e.g., Gall et al., PLoS One).

Table 1: Plasma Reference Intervals (Healthy vs. Insulin Resistant)
Cohort ClassificationConcentration (µg/mL)Concentration (µM)*Interpretation
Healthy / Insulin Sensitive 1.5 – 3.8 14.4 – 36.5 Normal Physiological Range
"Gray Zone" (Pre-Diabetes) 3.9 – 4.937.5 – 47.0Early Metabolic Warning
Insulin Resistant (IR) ≥ 5.0≥ 48.0High Specificity for IR / IGT

*Conversion Factor: 1 µg/mL ≈ 9.61 µM (MW of 2-HB = 104.1 g/mol ).

Comparative Biomarker Performance

Unlike Glucose or HbA1c, which are lagging indicators (rising only after


-cell compensation fails), 2-HB is a leading indicator .
BiomarkerHealthy RangeIR Prediction WindowSpecificity Source
2-Hydroxybutyrate < 40 µM 2–5 Years Pre-Diagnosis Hepatic Redox State
Fasting Glucose< 100 mg/dL0–6 Months Pre-DiagnosisGlycemic Control
HbA1c< 5.7%0–6 Months Pre-DiagnosisProtein Glycation
3-Hydroxybutyrate< 0.3 mMN/A (Ketosis Marker)Fatty Acid Oxidation

Analytical Method Comparison

Selecting the correct platform is critical. While GC-MS is sensitive, LC-MS/MS is preferred for high-throughput clinical workflows due to simpler sample preparation.

Table 2: Technology Assessment
FeatureLC-MS/MS (Recommended) GC-MSNMR
Sensitivity (LLOQ) High (< 0.5 µM)High (< 1 µM)Low (> 10 µM)
Sample Prep Protein Precipitation (Simple)Derivatization (Complex)Minimal
Specificity Excellent (MRM Transitions)Excellent (Retention Index)Good (Structural)
Chiral Capability Requires Chiral ColumnRequires Chiral ColumnNo
Throughput High (3–5 min run)Low (20+ min run)High

Recommended Experimental Protocol (LC-MS/MS)

Objective: Quantify 2-HB in human plasma with differentiation from 3-HB. Platform: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

A. Sample Preparation (Protein Precipitation)[5]
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled standard (e.g.,

    
      or 
    
    
    
    ) at 10 µg/mL. Crucial for normalizing matrix effects.
  • Precipitate: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions

Note: Standard C18 columns may struggle to separate 2-HB from 3-HB. A polar-embedded C18 or a specific organic acid column is recommended.

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–1 min: 0% B (Isocratic hold to retain polar acids)

    • 1–5 min: 0% -> 50% B

    • 5–6 min: 95% B (Wash)

    • 6.1–9 min: 0% B (Re-equilibration)

C. Mass Spectrometry Settings (Negative Mode)

Operate in Multiple Reaction Monitoring (MRM) mode. Negative electrospray ionization (ESI-) is far more sensitive for organic acids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
2-Hydroxybutyrate 103.0 57.0 -15
2-Hydroxybutyrate 103.0 75.0 -12
2-HB-d3 (IS)106.059.0-15
3-Hydroxybutyrate (Interference)103.059.0Distinct transition

QC Check: Ensure baseline separation between 2-HB and 3-HB. 2-HB typically elutes earlier than 3-HB on reverse-phase columns due to the alpha-hydroxy group increasing polarity slightly more than the beta-position.

References

  • Gall, W. E., et al. (2010). "

    
    -hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population."[3][4][5] PLoS One, 5(5), e10883.[4][5][6] 
    
  • Ferrannini, E., et al. (2013). "Early metabolic markers of the development of dysglycemia and type 2 diabetes and their physiological significance." Diabetes, 62(5), 1730-1737.

  • Cobb, J., et al. (2013). "A novel fasting blood test for insulin resistance and prediabetes."[5] Journal of Diabetes Science and Technology, 7(1), 100-110.[5]

  • BenchChem Application Note. "LC-MS/MS Measurement of 2-Hydroxybutyric Acid (2-HBA)." (Cited for general protocol parameters).

Sources

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